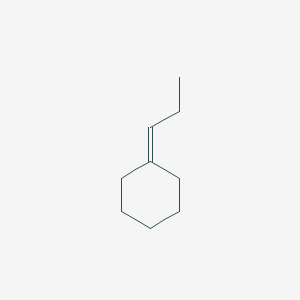
Propylidenecyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylidenecyclohexane is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring with a propylidene group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propylidenecyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propylmagnesium bromide, followed by dehydration to form the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexene in the presence of a propylidene precursor. This method allows for large-scale production with high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Propylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and propionic acid.
Reduction: Hydrogenation of this compound can yield cyclohexane and propylcyclohexane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the propylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Cyclohexanone and propionic acid.
Reduction: Cyclohexane and propylcyclohexane.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Propylidenecyclohexane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of propylidenecyclohexane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cycloalkane with similar structural properties but lacks the propylidene group.
Propylcyclohexane: Similar to propylidenecyclohexane but with a propyl group instead of a propylidene group.
Cyclohexanone: An oxidized form of cyclohexane with a ketone functional group.
Uniqueness
This compound is unique due to the presence of the propylidene group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. This structural feature allows for a wider range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
2129-93-3 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
propylidenecyclohexane |
InChI |
InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h6H,2-5,7-8H2,1H3 |
InChI-Schlüssel |
CVVPSCOTSPAXLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
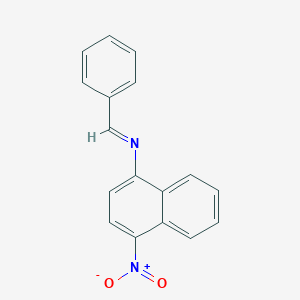
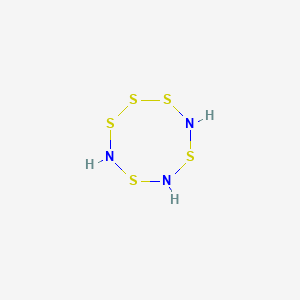
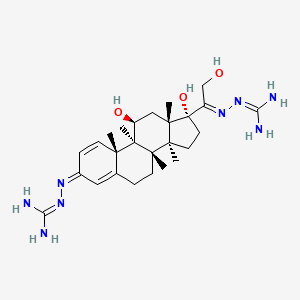
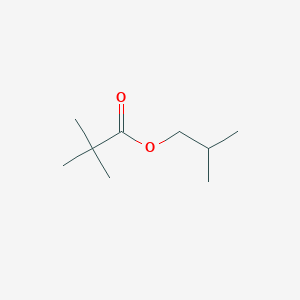
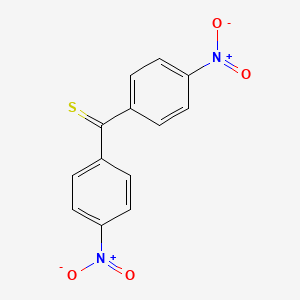
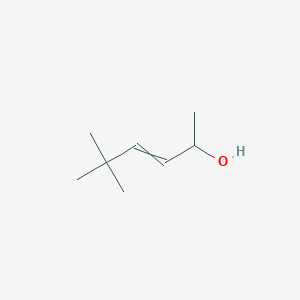
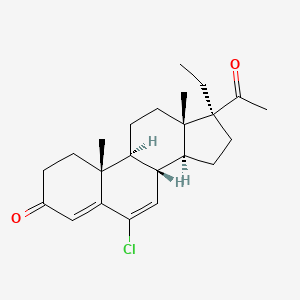
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
![3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14749156.png)
![1-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14749160.png)


